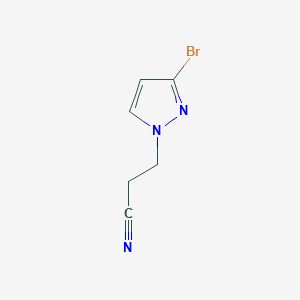
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-bromo-1H-pyrazole with 3-chloropropanenitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo group and the nitrile group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The pyrazole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile include:
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: This compound has a bromo group at the 4-position of the pyrazole ring instead of the 3-position.
3-(3-chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a chloro group instead of a bromo group at the 3-position of the pyrazole ring.
3-(3-bromo-1H-pyrazol-1-yl)butanenitrile: This compound has an additional methylene group in the propanenitrile chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a nitrile group, which confer distinct reactivity and binding properties .
Propriétés
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLFRSYRAFGCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














